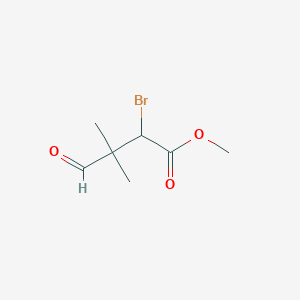![molecular formula C18H30N2O5 B14426428 N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide CAS No. 82170-75-0](/img/structure/B14426428.png)
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is an organic compound with the molecular formula C18H30N2O5 It is characterized by the presence of a phenylacetamide core substituted with bis(2-(2-methoxyethoxy)ethyl)amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide typically involves the reaction of 3-nitroaniline with bis(2-(2-methoxyethoxy)ethyl)amine under specific conditions. The nitro group is first reduced to an amino group, followed by acetylation to form the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps such as solvent recovery and recycling.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-(2-methoxyethoxy)ethyl)amino groups may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(bis(2-methoxyethyl)amino)phenyl)acetamide
- N-(4-(bis(2-methoxyethyl)amino)phenyl)acetamide
Uniqueness
N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(2-(2-methoxyethoxy)ethyl)amino groups enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds .
Propiedades
Número CAS |
82170-75-0 |
|---|---|
Fórmula molecular |
C18H30N2O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[3-[bis[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H30N2O5/c1-16(21)19-17-5-4-6-18(15-17)20(7-9-24-13-11-22-2)8-10-25-14-12-23-3/h4-6,15H,7-14H2,1-3H3,(H,19,21) |
Clave InChI |
NVYTZVHZLMIWPE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)N(CCOCCOC)CCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




silane](/img/structure/B14426362.png)
![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)


![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)

![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)



![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)

